2-(tert-Butoxy)-5-fluorotoluene

Description

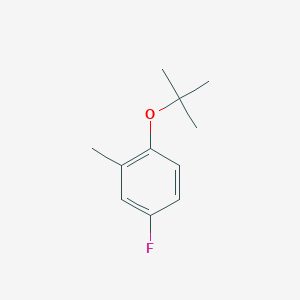

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15FO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

DLEPECBJLQGVEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Tert Butoxy 5 Fluorotoluene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Steric Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(tert-Butoxy)-5-fluorotoluene. The substitution pattern on the benzene (B151609) ring, featuring a methyl group, a fluorine atom, and a sterically demanding tert-butoxy (B1229062) group, results in a unique set of electronic and steric environments that can be probed in detail by ¹H, ¹³C, and ¹⁹F NMR.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts in the NMR spectra are dictated by the electron density around each nucleus. The tert-butoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, fluorine is a strongly electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+R effect). The methyl group is a weak electron-donating group. These competing effects determine the final chemical shifts of the aromatic protons and carbons.

¹H NMR: The three aromatic protons are chemically distinct and are expected to appear as separate signals. The proton at C3 will be shifted upfield due to the strong ortho-donating effect of the tert-butoxy group. The proton at C6 will be influenced by the para-tert-butoxy group (donating) and the ortho-fluoro group (withdrawing), while the C4 proton is affected by the ortho-fluoro and meta-tert-butoxy groups. The tert-butyl group will produce a sharp singlet around 1.3 ppm, and the methyl group will also be a singlet, typically in the 2.2-2.3 ppm range.

¹³C NMR: The aromatic region will display six distinct signals due to the lack of symmetry. The carbon attached to the fluorine (C5) will show a large chemical shift and a strong coupling to ¹⁹F. The carbon attached to the tert-butoxy group (C2) will be significantly downfield. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. The quaternary carbon of the tert-butyl group is expected around 75-80 ppm, while its methyl carbons will be near 28-30 ppm. The methyl group carbon attached to the ring will appear at approximately 20 ppm.

¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. biophysics.org The chemical shift of the fluorine atom in fluoroaromatic compounds is sensitive to the electronic nature of the other ring substituents. For this compound, the fluorine is para to the methyl group and meta to the strong electron-donating tert-butoxy group, which would influence its chemical shift. It is expected to appear in the typical range for fluoroaromatics.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.35 (s, 9H) | 78.0 (quaternary), 29.0 (methyls) |

| -CH₃ | 2.25 (s, 3H) | 20.5 |

| H-3 | 6.85 (d) | 115.2 |

| H-4 | 6.95 (dd) | 116.5 |

| H-6 | 7.10 (d) | 118.0 |

| C-1 | - | 131.0 |

| C-2 | - | 152.0 |

| C-5 | - | 158.0 (d, ¹JCF ≈ 240 Hz) |

| Nucleus | Predicted ¹⁹F Chemical Shift (ppm) |

Note: Predicted values are estimates. Actual experimental values may vary. s = singlet, d = doublet, dd = doublet of doublets.

Spin-Spin Coupling Constants (e.g., J(F,H), J(F,C)) for Conformational Insights

Spin-spin coupling provides valuable information about the connectivity of atoms. In addition to standard proton-proton couplings (³JHH, ⁴JHH), the presence of fluorine allows for the observation of heteronuclear couplings (JFH and JFC), which are highly informative. acs.org

J(H,H) Coupling: The aromatic protons will exhibit characteristic ortho (³JHH ≈ 7-9 Hz) and meta (⁴JHH ≈ 2-3 Hz) couplings.

J(F,H) Coupling: The fluorine atom will couple with the aromatic protons. The ortho coupling (³JF,H4) is typically the largest (6-10 Hz), followed by the meta coupling (⁴JF,H6 and ⁴JF,H3, ~4-8 Hz), and the para coupling (⁵JF,H1-Me), which is usually small or unresolved. chemicalbook.com

J(F,C) Coupling: Fluorine-carbon couplings are observed over multiple bonds and are diagnostic. The one-bond coupling (¹JC5,F) is very large (typically 240-250 Hz). Two-bond couplings (²JC4,F and ²JC6,F) are around 20-25 Hz, and three-bond couplings (³JC1,F and ³JC3,F) are smaller (5-10 Hz).

These coupling constants are instrumental in confirming the assignment of the proton and carbon signals in the spectrum.

Predicted Spin-Spin Coupling Constants

| Coupling Type | Nuclei Involved | Predicted J Value (Hz) |

|---|---|---|

| ¹JCF | C5-F | 242 |

| ²JCF | C4-F, C6-F | 23 |

| ³JCF | C1-F, C3-F | 8 |

| ³JFH | H4-F | 9 |

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, HSQC) for Connectivities and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for providing insight into the three-dimensional structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the signals for H3, H4, and H6 to C3, C4, and C6, respectively, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

The tert-butyl protons correlating to the quaternary tert-butyl carbon and the C2 ether carbon.

The methyl protons correlating to C1, C2, and C6.

The aromatic proton H6 correlating to C1, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing conformational information. A key expected NOE would be between the protons of the tert-butyl group and the adjacent aromatic proton, H3. The strength of this correlation could provide information about the preferred rotational conformation of the bulky tert-butoxy group relative to the plane of the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Environmental Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of functional groups.

C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=C Vibrations: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1610 cm⁻¹ region.

C-O-C Ether Linkage: The asymmetric C-O-C stretching of the aryl-alkyl ether is a strong, characteristic band expected in the 1200-1270 cm⁻¹ region. The symmetric stretch is weaker and appears around 1020-1080 cm⁻¹.

C-F Vibration: The C-F stretching vibration for an aryl fluoride (B91410) gives rise to a strong absorption in the 1200-1250 cm⁻¹ region, which may overlap with the C-O-C ether stretch.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2870-2980 | Strong |

| Aromatic C=C Stretch | 1500-1610 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250 | Strong |

| C-F Stretch | 1220 | Strong |

Environmental factors, such as the polarity of the solvent in which the spectrum is measured, can cause slight shifts in the positions and shapes of these absorption bands.

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Deduction

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of fragmentation mechanisms.

For this compound, under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The primary and most characteristic fragmentation pathway is expected to be the cleavage of the C-O bond of the ether, leading to the loss of a tert-butyl radical or isobutylene.

α-Cleavage: The most favorable fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a highly stable phenoxonium-type cation. This fragment is often the base peak in the spectrum of tert-butyl aryl ethers.

Loss of Isobutene: A common rearrangement for tert-butyl ethers involves the transfer of a hydrogen atom and the elimination of a neutral isobutene molecule ((CH₃)₂C=CH₂, 56 Da). This results in a radical cation corresponding to 5-fluoro-2-cresol.

Loss of Methyl: A minor fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form an [M-15]⁺ ion.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Currently, there is no publicly available crystal structure for this compound.

If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. A key parameter would be the torsion angle describing the orientation of the bulky tert-butoxy group with respect to the plane of the fluorotoluene ring. This would likely be influenced by steric hindrance between the tert-butyl group and the adjacent methyl and hydrogen substituents on the ring.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice. It could reveal the presence of weak intermolecular forces such as C-H···F or C-H···π interactions, which govern the solid-state architecture.

Microwave Spectroscopy for Gas-Phase Structure and Large Amplitude Motions

Microwave spectroscopy is a powerful high-resolution technique for the unambiguous determination of the molecular structure of small to medium-sized molecules in the gas phase. nih.gov This method allows for the precise measurement of rotational transitions, providing detailed insights into the conformational preferences and the dynamics of large amplitude motions, such as the internal rotation of methyl or other functional groups. nih.gov For a molecule like this compound, microwave spectroscopy would be instrumental in elucidating its three-dimensional structure and the interplay of its flexible moieties, namely the tert-butoxy and methyl groups.

In a hypothetical microwave spectroscopy study of this compound, the molecule would be introduced into a high-vacuum chamber and subjected to microwave radiation. The absorption of this radiation at specific frequencies, corresponding to transitions between rotational energy levels, would be recorded to generate a rotational spectrum. Due to the presence of a permanent dipole moment, which is a prerequisite for observing a rotational spectrum, this compound is expected to exhibit a rich and complex spectrum.

The analysis of this spectrum would likely reveal the presence of multiple conformers. The orientation of the tert-butoxy group relative to the aromatic ring is a key conformational question. Based on studies of related anisole (B1667542) derivatives, one would anticipate the existence of at least two stable conformers, likely a syn and an anti form, corresponding to different arrangements of the tert-butyl group with respect to the methyl group on the ring. researchgate.netresearchgate.net Each of these conformers would have a unique set of rotational constants (A, B, and C), which are inversely related to the moments of inertia about the principal axes of the molecule.

Furthermore, the rotational transitions are expected to show fine splittings due to the internal rotation of the methyl group attached to the aromatic ring. nih.govresearchgate.net The magnitude of these splittings is directly related to the barrier height hindering the internal rotation. Analysis of these splittings would provide a precise value for the V₃ potential barrier, which quantifies the energy required for the methyl group to rotate by 120 degrees. This barrier height is sensitive to the electronic environment and steric interactions with adjacent substituents.

The internal rotation of the much larger and heavier tert-butyl group presents a more complex scenario. While the barrier to internal rotation of the entire tert-butoxy group around the C-O bond would likely be significant and might not be easily surmounted at the low temperatures of a supersonic jet expansion, the internal rotation of the three methyl groups within the tert-butyl group could also contribute to the complexity of the spectrum.

To definitively assign the observed spectra to specific conformers, theoretical calculations using quantum chemical methods would be indispensable. These calculations would provide initial predictions for the rotational constants and dipole moment components for various stable geometries of this compound. By comparing the experimentally determined rotational constants with the theoretically predicted values, a confident assignment of the conformers can be achieved.

Isotopic substitution studies, where one or more atoms are replaced by their heavier isotopes (e.g., ¹³C for ¹²C), would further aid in the structural determination. The analysis of the spectra of these isotopologues allows for the precise determination of the atomic coordinates within the molecule using Kraitchman's equations, leading to a detailed and accurate gas-phase structure.

Hypothetical Research Findings

While specific experimental data for this compound is not publicly available, we can present hypothetical data tables based on typical findings for similar substituted toluenes and anisoles to illustrate the expected outcomes of a microwave spectroscopy study.

Table 1: Hypothetical Rotational Constants and Dipole Moment Components for Conformers of this compound

| Parameter | Conformer I (syn) | Conformer II (anti) |

| Rotational Constants (MHz) | ||

| A | 1500.1234 | 1450.5678 |

| B | 800.5678 | 850.1234 |

| C | 600.9876 | 620.4321 |

| Dipole Moment Components (D) | ||

| μa | ||

| μb | ||

| μc | ||

| Total Dipole Moment (D) | 2.01 | 1.92 |

This table presents plausible rotational constants and dipole moment components for two hypothetical conformers of this compound. The differences in these values would allow for their distinct identification in a microwave spectrum.

Table 2: Hypothetical Barrier to Internal Rotation of the Methyl Group

| Conformer | V₃ Barrier (cm⁻¹) | V₃ Barrier (kJ/mol) |

| Conformer I (syn) | 150 | 1.79 |

| Conformer II (anti) | 145 | 1.73 |

This table illustrates the type of data that would be obtained for the barrier to internal rotation of the methyl group for each identified conformer. The slight difference in barrier heights would reflect the different chemical environments in the two conformers.

Theoretical and Computational Chemistry of 2 Tert Butoxy 5 Fluorotoluene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(tert-Butoxy)-5-fluorotoluene. These computational methods provide a microscopic view of the molecule's orbitals and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to find the structure corresponding to the lowest energy state on the potential energy surface.

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum energy configuration is reached. In this molecule, the interaction between the bulky tert-butoxy (B1229062) group and the adjacent methyl group, as well as the electronic influence of the fluorine atom, would lead to specific geometric parameters. For instance, steric hindrance between the ortho-substituted tert-butoxy and methyl groups would likely cause some out-of-plane bending of these substituents to alleviate strain. The C-O bond of the ether linkage and the C-F bond will have characteristic lengths influenced by their electronic environment.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: As direct experimental or computational data for this specific molecule is not widely available, these values are theoretical predictions based on related structures.)

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length (tert-Butoxy) | ~ 1.37 Å |

| C-F Bond Length | ~ 1.35 Å |

| C-C Bond Length (Aromatic) | ~ 1.39 - 1.41 Å |

| C-H Bond Length (Methyl) | ~ 1.09 Å |

| C-O-C Bond Angle (tert-Butoxy) | ~ 120° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the electron-donating tert-butoxy group. This suggests that electrophilic attacks are most likely to occur at the electron-rich positions of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed more over the aromatic ring, with some contribution from the antibonding orbitals of the C-F bond, given fluorine's electronegativity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on analogous compounds.)

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -0.8 eV |

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The charge distribution within this compound is non-uniform due to the presence of electronegative atoms and electron-donating groups. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of positive and negative electrostatic potential on the molecule's surface.

In the MEP map of this compound, the region around the highly electronegative fluorine atom would exhibit a strong negative potential (typically colored red), indicating a high electron density and a site susceptible to electrophilic attack. The oxygen atom of the tert-butoxy group would also show a region of negative potential. In contrast, the hydrogen atoms of the methyl and tert-butyl groups would display positive potential (typically colored blue), representing electron-deficient areas. The aromatic ring itself would show a gradient of potential, influenced by the competing electronic effects of the substituents. These maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the tert-butoxy group necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them.

Investigation of Rotational Barriers and Conformational Isomers

The rotation around the C-O bond of the tert-butoxy group is a key conformational feature of this compound. Due to the steric bulk of the tert-butyl group, its rotation is not free and is hindered by an energy barrier. Different rotational angles (dihedral angles) result in different conformers with varying energies.

Computational studies, such as a relaxed potential energy surface scan, can be performed to map out the energy profile as a function of the C-C-O-C dihedral angle. The most stable conformer would be the one that minimizes steric clashes between the tert-butyl group and the adjacent methyl group on the aromatic ring. It is expected that the lowest energy conformation would have the tert-butyl group oriented away from the methyl group. The energy difference between the most stable and least stable conformers represents the rotational energy barrier.

Table 3: Hypothetical Rotational Energy Profile for the tert-Butoxy Group

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|

| 0° | High | Eclipsed with methyl group (unstable) |

| 90° | 0 | Staggered (most stable) |

Influence of Fluorine and tert-Butoxy Groups on Aromatic Ring Distortion

While the benzene ring is classically depicted as planar, bulky or electronically demanding substituents can cause slight distortions from perfect planarity. In this compound, the primary source of steric strain comes from the interaction between the large tert-butoxy group and the neighboring methyl group at the ortho position.

Reaction Energetics and Transition State Studies for Chemical Transformations

Computational chemistry serves as a powerful tool for elucidating the mechanisms and energetics of chemical reactions. For this compound, this involves modeling potential aromatic substitution pathways and the characteristic cleavage of its aryl ether bond.

The substituted benzene ring of this compound presents several possibilities for aromatic substitution reactions. Computational models, particularly those based on Density Functional Theory (DFT), can predict the regioselectivity and activation barriers for these transformations.

One key reaction type is Nucleophilic Aromatic Substitution (SNAr), where the electron-withdrawing fluorine atom can act as a leaving group. DFT calculations can model the reaction pathway, which typically proceeds via a high-energy intermediate known as a Meisenheimer complex. By calculating the energies of the transition states and intermediates, researchers can predict the feasibility and kinetics of substituting the fluorine atom with various nucleophiles.

Conversely, the molecule can undergo Electrophilic Aromatic Substitution (EAS). The directing effects of the substituents—the strongly activating, ortho-, para-directing tert-butoxy group and the weakly deactivating, ortho-, para-directing fluoro group—are in competition. DFT calculations are invaluable for resolving this competition by determining the relative stabilities of the possible sigma-complex (or arenium ion) intermediates formed upon attack of an electrophile at each available carbon position. The position leading to the most stable intermediate, typically through better charge delocalization, is predicted to be the major product.

A hypothetical study on the nitration of this compound might involve calculating the relative energies of the sigma-complexes for electrophilic attack at the positions ortho and para to the tert-butoxy group. The results can be compiled to predict the most favorable reaction site.

| Position of Electrophilic Attack | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4 (ortho to -OtBu, meta to -F) | 0.0 | Major Product |

| C6 (ortho to -OtBu, ortho to -F) | +3.5 | Minor Product (Steric Hindrance) |

| C3 (para to -F, meta to -OtBu) | +8.2 | Trace Product |

The tert-butoxy group is known for its susceptibility to cleavage under strong acidic conditions. This reaction is crucial in synthetic chemistry, where the tert-butyl group often serves as a protecting group for phenols. The cleavage of this compound proceeds via a unimolecular (SN1) mechanism due to the formation of the highly stable tert-butyl carbocation. libretexts.orglibretexts.org

Computational chemistry can map the entire energetic profile of this reaction:

Protonation: The ether oxygen is first protonated by the acid.

Transition State: The C-O bond stretches to a transition state.

Cleavage: The bond breaks, yielding the stable tert-butyl cation and the phenol (B47542), 5-fluoro-2-methylphenol (B1304799).

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H⁺ | 0.0 |

| Intermediate | Protonated Ether | -10.5 |

| Transition State | C-O Bond Cleavage TS | +15.2 |

| Products | 5-fluoro-2-methylphenol + (CH₃)₃C⁺ | -5.8 |

Solvent Effects on Electronic Properties and Reactivity using Implicit and Explicit Solvent Models

The solvent environment can significantly influence a molecule's properties and the course of a reaction. rsc.orgresearchgate.net Computational chemistry accounts for these effects using two primary types of models:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing bulk electrostatic effects, such as the stabilization of charge separation in a molecule's ground or transition state. researchgate.net

Explicit Solvent Models: In this more rigorous approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific, short-range interactions like hydrogen bonding. These calculations are computationally intensive but can provide a more accurate picture, especially when such specific interactions are critical to the reaction mechanism. nih.gov

For this compound, solvent models can predict changes in electronic properties like the dipole moment. In a polar solvent, the molecule's electron density would rearrange, leading to a larger dipole moment compared to the gas phase or a nonpolar solvent. Furthermore, for reactions involving charged intermediates, such as the SN1 ether cleavage or SNAr substitution, polar solvents would be predicted to stabilize the transition states, thereby increasing the reaction rate. researchgate.net

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.15 |

| Toluene (B28343) | 2.4 | 2.48 |

| Methanol | 33.0 | 2.91 |

| Water | 78.4 | 3.05 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is essential for structure elucidation and validation. aminer.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and Infrared (IR) vibrational frequencies. dntb.gov.uanih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation to obtain the nuclear shielding tensors, which are converted to chemical shifts. These predicted values can then be compared directly with experimental spectra. A strong correlation between the calculated and experimental data provides powerful confirmation of the proposed chemical structure. youtube.com Any significant deviation may suggest an incorrect structural assignment. youtube.com The accuracy of the prediction is often assessed using metrics like the Mean Absolute Error (MAE). nih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Absolute Error (ppm) |

|---|---|---|---|

| ¹³C NMR | |||

| C-1 (C-OtBu) | 149.5 | 150.1 | 0.6 |

| C-2 (C-CH₃) | 125.8 | 125.5 | 0.3 |

| C-3 | 117.2 | 117.0 | 0.2 |

| C-4 | 115.9 | 116.3 | 0.4 |

| C-5 (C-F) | 158.0 | 158.8 | 0.8 |

| C-6 | 114.1 | 113.9 | 0.2 |

| C(CH₃)₃ | 79.5 | 79.9 | 0.4 |

| C(CH₃)₃ | 28.8 | 29.1 | 0.3 |

| Ar-CH₃ | 16.1 | 15.9 | 0.2 |

| Mean Absolute Error (MAE) for ¹³C | 0.40 | ||

| ¹⁹F NMR | |||

| Ar-F | -119.5 | -120.2 | 0.7 |

Reaction Chemistry and Transformational Studies of 2 Tert Butoxy 5 Fluorotoluene

Electrophilic Aromatic Substitution (EAS) and Regioselectivity of Reaction

The directing effects of the substituents on the benzene (B151609) ring are the primary determinants of regioselectivity in electrophilic aromatic substitution (EAS) reactions. In 2-(tert-butoxy)-5-fluorotoluene, the tert-butoxy (B1229062) group is a strongly activating, ortho-para director due to its ability to donate electron density to the ring via resonance. youtube.comlibretexts.org Conversely, the fluorine atom is a deactivating ortho-para director, withdrawing electron density through induction but donating through resonance. libretexts.org

Given that the two substituents are para to one another, their directing effects are cooperative, activating the C4 and C6 positions (both ortho to the tert-butoxy group and ortho/meta to the fluoro group, respectively). The powerful activating nature of the tert-butoxy group, combined with the significant steric hindrance it imposes, makes the C4 position the most probable site for electrophilic attack. The C6 position is less sterically hindered but is ortho to the bulky tert-butoxy group, making it a less favorable, though possible, site of substitution.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 2-(tert-Butoxy) Group | Influence of 5-Fluoro Group | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C3 | Meta (unfavorable) | Ortho (favorable) | Conflicting, deactivated | Minor/No Product |

| C4 | Ortho (favorable) | Meta (unfavorable) | Activated by strong O-t-Bu | Major Product |

| C6 | Ortho (favorable, but sterically hindered) | Ortho (favorable) | Activated, but sterically hindered | Minor Product |

Nitration and Halogenation Patterns

Nitration: The nitration of aromatic compounds is a classic EAS reaction. rsc.org For this compound, treatment with a nitrating agent, such as nitric acid in the presence of an acid catalyst, is expected to yield predominantly 2-(tert-butoxy)-5-fluoro-4-nitrotoluene. This prediction is supported by studies on similar structures. For instance, the nitration of 2-fluorotoluene (B1218778) under acidic conditions shows high selectivity for substitution at the para position relative to the fluorine atom, yielding 2-fluoro-5-nitrotoluene (B1294961) as the major product. rsc.orgresearchgate.net The strong activating effect of the tert-butoxy group in the target molecule would further reinforce this preference for substitution at the C4 position. A patent describing the nitration of an alkoxy-fluoro-substituted aromatic compound also supports the feasibility of such reactions. google.com

Halogenation: The halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would follow the same regiochemical principles. The major product would be the 4-halo derivative, with the potential formation of a minor amount of the 6-halo isomer. The steric bulk of the tert-butoxy group would significantly disfavor substitution at the C3 position. Commercially available isomers like 5-bromo-2-fluorotoluene (B1266182) and 2-bromo-5-fluorotoluene (B1266450) suggest that halogenated fluorotoluenes are stable and synthetically accessible intermediates. sigmaaldrich.comsigmaaldrich.com

Friedel-Crafts Reactions and Subsequent Transformations

Friedel-Crafts reactions, which form new carbon-carbon bonds, are a cornerstone of synthetic organic chemistry. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of this compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid (e.g., AlCl₃) is anticipated to proceed with high regioselectivity. youtube.com The acyl group would be directed to the C4 position, yielding a 4-acyl-2-(tert-butoxy)-5-fluorotoluene derivative. The resulting ketone offers a versatile handle for further transformations. For example, it can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing a route to 4-alkyl-2-(tert-butoxy)-5-fluorotoluene.

Friedel-Crafts Alkylation: While possible, Friedel-Crafts alkylation is often less synthetically useful due to issues like polyalkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com Given the activated nature of the this compound ring, polyalkylation could be a significant side reaction. However, using a tertiary alkyl halide, such as tert-butyl chloride, can minimize rearrangements and could be used to introduce an additional tert-butyl group, likely at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Core

Nucleophilic aromatic substitution (SNAr) provides a pathway to substitute groups on an aromatic ring with nucleophiles. acs.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. acs.orgnih.gov

Substituent Effects on SNAr Efficiency and Selectivity

The this compound ring is electron-rich due to the presence of the electron-donating tert-butoxy and methyl groups, making it a poor substrate for classical SNAr reactions. nih.gov The fluorine atom can serve as a leaving group, but without activation, the reaction is generally inefficient.

To render the ring susceptible to nucleophilic attack, a potent electron-withdrawing group, such as a nitro group, must be installed. The nitration product, 2-(tert-butoxy)-5-fluoro-4-nitrotoluene, would be a viable substrate for SNAr. In this molecule, the nitro group is ortho to the fluorine atom, strongly activating it towards displacement by a nucleophile. Nucleophiles such as amines, alkoxides, or thiolates could then displace the fluoride (B91410) ion. acs.orgorgsyn.org Recent advances have also described methods for the SNAr of unactivated fluoroarenes using photoredox catalysis, which could present an alternative pathway for the functionalization of this scaffold. nih.gov

Mechanism of SNAr Reactions (e.g., Meisenheimer Complex Formation)

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. acs.org The first, and typically rate-determining, step involves the attack of the nucleophile on the carbon atom bearing the leaving group (fluorine, in this case). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. google.com The presence of the ortho-nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Organometallic Reactions Involving Aryl Halide Derivatives of this compound

Aryl halides are valuable precursors for a wide array of organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. An aryl halide derivative of this compound, such as 4-bromo-2-(tert-butoxy)-5-fluorotoluene (synthesized via electrophilic bromination as discussed in section 5.1.1), would be a key intermediate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. google.com The 4-bromo derivative could be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. Alternatively, the bromo-substituted compound could be converted into a boronic acid, such as 2-(tert-butoxy)-5-fluorophenyl-4-boronic acid, which could then act as the organoboron partner in a Suzuki coupling. scbt.comncert.nic.in

Gilman and Other Couplings: The use of lithium diorganocuprates (Gilman reagents) offers another route for C-C bond formation. Reacting the 4-bromo derivative with a Gilman reagent would result in the displacement of the bromine atom with one of the alkyl or aryl groups from the cuprate. Other palladium-catalyzed couplings, such as the Heck, Sonogashira, or Buchwald-Hartwig reactions, could also be employed to introduce alkene, alkyne, or nitrogen-based functional groups, respectively, at the C4 position.

Potential Organometallic Coupling Reactions of 4-Bromo-2-(tert-butoxy)-5-fluorotoluene

| Coupling Reaction | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-Aryl/Vinyl-2-(tert-butoxy)-5-fluorotoluene |

| Gilman | R₂CuLi | Ether | 4-Alkyl/Aryl-2-(tert-butoxy)-5-fluorotoluene |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-2-(tert-butoxy)-5-fluorotoluene |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | 4-Alkynyl-2-(tert-butoxy)-5-fluorotoluene |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | 4-Amino-2-(tert-butoxy)-5-fluorotoluene |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for C-C Bond Formation

Cross-coupling reactions are powerful tools for the construction of C-C bonds, and the halogenated nature of derivatives of this compound makes it a candidate for such transformations. The Suzuki-Miyaura and Stille couplings are prominent examples, utilizing organoboron and organotin reagents, respectively, in the presence of a palladium catalyst.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. For a derivative such as bromo-2-(tert-butoxy)-5-fluorotoluene, this would offer a direct route to substituted biphenyls.

Similarly, the Stille coupling pairs an organotin reagent with an organic halide. The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. Stille reactions are often tolerant of a wide variety of functional groups, though the toxicity of organotin compounds is a notable drawback.

While the specific application of this compound in these reactions is not extensively detailed in readily available literature, the principles of these reactions are well-established for a wide range of aryl halides. The electronic and steric effects of the tert-butoxy and fluoro substituents would be expected to influence reaction rates and yields.

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |

| Catalyst | Palladium(0) complexes | Palladium(0) complexes |

| Byproducts | Boron-based, generally low toxicity | Tin-based, toxic |

| Reaction Conditions | Typically requires a base | Generally neutral, often with additives like LiCl or Cu(I) salts |

Lithiation and Grignard Reagent Formation and Subsequent Reactions

The generation of organometallic intermediates via lithiation or Grignard reagent formation is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of electrophiles. For this compound, the regioselectivity of metalation is a key consideration. The fluorine atom and the tert-butoxy group can act as ortho-directing groups for lithiation.

Lithiation with organolithium reagents like n-butyllithium can deprotonate the aromatic ring. The position of lithiation would be influenced by the directing ability of the fluorine versus the tert-butoxy group, as well as steric hindrance. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

Grignard reagents are typically formed from the reaction of an organic halide with magnesium metal. A brominated derivative of this compound would be a suitable precursor. The resulting Grignard reagent (R-MgBr) is a strong nucleophile and base, useful for additions to carbonyl compounds and other electrophilic species.

Selective Functionalization of the Alkyl (Methyl and tert-Butyl) Moieties

The methyl and tert-butyl groups of this compound present opportunities for selective functionalization, which can be challenging due to their relative inertness.

Oxidation and Reduction Pathways

Selective oxidation of the methyl group to an aldehyde or carboxylic acid would require specific reagents to avoid reaction at the electron-rich aromatic ring or the tert-butyl group. Methods for benzylic oxidation could potentially be applied. The tert-butyl group is generally resistant to oxidation under mild conditions.

Reduction pathways are less common for the alkyl moieties themselves but could be relevant for functional groups introduced through other reactions. For instance, a carbonyl group introduced via oxidation of the methyl group could be reduced to an alcohol.

Cleavage of the tert-Butoxy Group for Further Derivatization

The tert-butoxy group is a common protecting group for phenols and can be cleaved under acidic conditions to reveal the corresponding phenol (B47542). This deprotection strategy would yield 5-fluoro-2-methylphenol (B1304799), a valuable intermediate for further synthesis. The cleavage typically proceeds via protonation of the ether oxygen followed by elimination of isobutylene, which is facilitated by the stability of the resulting tertiary carbocation. A variety of acidic reagents, such as trifluoroacetic acid or hydrogen chloride, can be employed for this transformation.

Cycloaddition Reactions and Annulation Strategies Utilizing the Aromatic Ring

The aromatic ring of this compound can potentially participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. While the aromaticity of the benzene ring makes it a reluctant participant in many cycloaddition reactions, certain high-energy intermediates or specific reaction conditions can enable such transformations.

For instance, the generation of a benzyne (B1209423) intermediate from a dihalo-substituted derivative of this compound could undergo [4+2] cycloaddition with a suitable diene. The substitution pattern on the benzyne would influence the regioselectivity of the cycloaddition.

Annulation strategies could involve the construction of a new ring fused to the existing aromatic core. This might be achieved through a sequence of reactions, for example, by introducing functional groups that can then undergo an intramolecular cyclization.

Applications of 2 Tert Butoxy 5 Fluorotoluene As a Versatile Chemical Intermediate

Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of the tert-butoxy (B1229062), fluoro, and methyl groups on the benzene (B151609) ring makes 2-(tert-butoxy)-5-fluorotoluene a potentially valuable intermediate in multi-step organic synthesis. The tert-butyl group can be removed under acidic conditions to reveal a hydroxyl group, which can then participate in various coupling reactions. However, specific examples of complex organic architectures synthesized directly from this compound are not readily found in peer-reviewed literature. General synthetic strategies for phenols and their derivatives are well-established, but the application of this particular starting material is not prominently featured.

Precursor for Advanced Polymeric Materials and Coatings

Fluorinated polymers, such as fluorinated poly(aryl ethers) and poly(azomethine ethers), are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. The incorporation of fluorine can significantly enhance the properties of these materials. While this compound could theoretically serve as a monomer precursor for such polymers after conversion of the methyl group to a reactive site and deprotection of the phenol (B47542), there is no direct evidence in the searched literature or patents to suggest its current use in the synthesis of these specific classes of polymers. Research in fluorinated polymers is extensive, but it appears that other fluorinated monomers are more commonly employed.

Intermediate in the Development of Specialty Chemicals

Specialty chemicals, including agrochemical intermediates, are a diverse group of compounds produced for specific applications. The term "fine chemicals" refers to pure, single substances produced in limited quantities through batch or biotechnological processes. While fluorinated compounds are of significant interest in the agrochemical industry, no specific agrochemical or other specialty chemical has been identified in the public domain that uses this compound as a key intermediate in its synthesis.

Utilization in Ligand Synthesis for Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern chemical synthesis, and the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. While functionalized aromatic compounds are frequently used as ligand precursors, there is no available information to suggest that this compound has been utilized for the synthesis of ligands for organometallic catalysis.

Development of Reference Standards for Advanced Analytical Methodologies

Analytical reference standards are highly purified compounds used to calibrate analytical instruments and to validate analytical methods. While tert-butanol (B103910) itself is used as an analytical standard sigmaaldrich.com, there is no indication from the available data that this compound is produced or used for this purpose. The development of a compound as a reference standard typically requires a significant demand for its use in routine analysis, which does not appear to be the case for this specific molecule.

Environmental Fate and Abiotic/biotic Degradation Pathways of Fluorinated Aryl Ethers Excluding Toxicology

Photochemical and Hydrolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

The environmental degradation of 2-(tert-Butoxy)-5-fluorotoluene can be initiated by abiotic factors, primarily sunlight-induced photochemical reactions and hydrolysis.

In the atmosphere, aromatic compounds like toluene (B28343) are known to be degraded by reacting with hydroxyl radicals (•OH), with a typical half-life of about 13 hours. acs.org The presence of a fluorine atom and a tert-butoxy (B1229062) group on the aromatic ring of this compound will influence its atmospheric reactivity. The tert-butoxy group may be susceptible to photo-oxidation, potentially leading to the cleavage of the ether bond.

In aquatic environments, direct photolysis, where the molecule itself absorbs light and undergoes a transformation, and indirect photolysis, mediated by photosensitizing agents like dissolved organic matter, are possible degradation routes. acs.org For aromatic ethers, photochemical degradation can proceed via cleavage of the carbon-oxygen bond. msstate.edu The high chemical stability of the aromatic ring, a common feature of such compounds, suggests that significant energy input, such as from UV radiation, would be necessary to initiate degradation. libretexts.org

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for aryl ethers under typical environmental pH conditions (pH 5 to 9), as the ether linkage is relatively stable. nih.gov However, the presence of the fluorine atom could slightly alter the electronic properties of the aromatic ring, though it is unlikely to render the ether bond highly susceptible to hydrolysis without catalysts or extreme pH conditions.

Chemical Stability and Persistence in Various Environmental Compartments

In soil and sediment, the compound's fate will be governed by a combination of factors including its sorption to organic matter, volatilization, and susceptibility to microbial degradation. The hydrophobic nature of the molecule suggests a tendency to partition to soil organic matter and sediments, which could decrease its bioavailability for microbial attack but also reduce its mobility in the environment. Halogenated compounds, in general, are known for their persistence in the environment due to their resistance to breakdown by soil bacteria. wikipedia.org

The following table summarizes the expected stability of this compound in different environmental compartments based on the properties of analogous compounds.

| Environmental Compartment | Expected Stability | Primary Degradation Pathways | Estimated Persistence |

| Atmosphere | Low to Moderate | Reaction with hydroxyl radicals, Photolysis | Days to weeks |

| Aquatic Systems | Moderate to High | Indirect photolysis | Weeks to months |

| Soil/Sediment | High | Microbial degradation | Months to years |

This table is based on general principles of environmental chemistry and data for structurally similar compounds. Specific experimental data for this compound is not available.

Biotransformation Pathways by Model Microbial Systems (Focus on chemical transformation, e.g., O-dealkylation, defluorination as a chemical event)

Microbial degradation is a crucial pathway for the ultimate removal of many organic pollutants from the environment. For this compound, two primary biotransformation pathways are anticipated: O-dealkylation and defluorination.

O-dealkylation: The cleavage of the ether bond is a common metabolic reaction catalyzed by various microorganisms. nih.gov Studies with other aryl ethers have shown that fungi and bacteria can perform O-dealkylation, leading to the formation of a phenol (B47542) and an alcohol. libretexts.orgnih.gov In the case of this compound, O-dealkylation would result in the formation of 5-fluoro-2-methylphenol (B1304799) and tert-butanol (B103910). This reaction is often initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that then breaks down.

Defluorination: The removal of fluorine from aromatic compounds is a critical step in their complete mineralization. Microbial defluorination can occur through various enzymatic mechanisms. nih.govnih.gov Bacteria, particularly Pseudomonas species, are known to degrade fluorinated aromatic compounds. asm.org The initial attack often involves hydroxylation of the aromatic ring, which can facilitate the subsequent removal of the fluorine atom. However, the high strength of the C-F bond makes this a challenging process for many microorganisms. nih.gov It is possible that defluorination occurs after initial modifications to other parts of the molecule, such as the O-dealkylation of the tert-butoxy group.

Formation of Transformation Products and Metabolites (from a chemical perspective)

The degradation of this compound is expected to generate a series of transformation products and metabolites. The initial steps of degradation will likely dictate the nature of these subsequent products.

Based on the degradation pathways discussed, the following table outlines the potential primary and secondary metabolites that could be formed from this compound.

| Degradation Pathway | Primary Metabolite(s) | Potential Secondary Metabolites |

| O-Dealkylation | 5-Fluoro-2-methylphenol and tert-Butanol | Further oxidation products of 5-fluoro-2-methylphenol (e.g., fluorinated catechols) |

| Hydroxylation of the aromatic ring | Hydroxylated derivatives of this compound | Subsequent O-dealkylation and ring cleavage products |

| Defluorination | 2-(tert-Butoxy)toluene | Further degradation products of the defluorinated aromatic ring |

| Oxidation of the methyl group | 2-(tert-Butoxy)-5-fluorobenzoic acid | Decarboxylation and ring cleavage products |

This table presents hypothetical transformation products based on known metabolic pathways of similar compounds.

The complete mineralization of this compound would involve the sequential action of various enzymes, leading to the cleavage of the aromatic ring and the eventual formation of carbon dioxide, water, and fluoride (B91410) ions. The persistence of any of the intermediate metabolites would depend on their own susceptibility to further degradation.

Future Research Directions and Emerging Opportunities in Fluorinated Aryl Ether Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly focusing on developing environmentally friendly processes. For the synthesis of fluorinated aryl ethers like 2-(tert-Butoxy)-5-fluorotoluene, this involves moving away from hazardous reagents and solvents.

A promising green method for producing fluoroaromatics utilizes copper(II) fluoride (B91410). researchgate.net This approach can potentially reduce the waste associated with traditional fluorination techniques. researchgate.net Research is also exploring the use of less hazardous and more sustainable reagents and solvents. acs.org For instance, the use of polyethylene (B3416737) glycol (PEG), a non-toxic and non-volatile solvent, has shown promise in certain reactions. acs.org

Future research will likely focus on:

Catalytic Systems: Developing novel catalysts that are more efficient and can be easily recycled. researchgate.net

Alternative Fluorinating Agents: Investigating safer and more sustainable sources of fluorine. guidechem.com The halogen exchange method, which uses alkali metal fluorides to replace other halogens, is a key area of development for industrial applications. guidechem.com

Solvent Selection: Prioritizing the use of greener solvents like water or bio-derived solvents to minimize environmental impact. acs.org

Integration of Flow Chemistry and Continuous Processing for Production

Flow chemistry, where reactions are run in a continuously flowing stream, offers significant advantages over traditional batch processing. rsc.orgmdpi.com These benefits include enhanced safety, better process control, and easier scalability. rsc.orgyoutube.com

For the production of fluorinated aryl ethers, flow chemistry can be particularly advantageous. It allows for the safe handling of potentially hazardous reagents and provides precise control over reaction parameters like temperature and pressure, leading to higher yields and purity. rsc.orgrsc.org The continuous nature of flow processing can also lead to significant cost savings in manufacturing. youtube.com

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Smaller reaction volumes minimize the risks associated with hazardous materials. | youtube.com |

| Improved Process Control | Precise control over temperature, pressure, and mixing leads to better product quality. | rsc.org |

| Increased Efficiency | Continuous operation can lead to higher throughput and reduced production costs. | youtube.com |

| Scalability | Processes developed in the lab can be more easily scaled up for manufacturing. | youtube.com |

Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing processes and developing new synthetic methods. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for real-time monitoring of reactions as they occur. rsc.orgrsc.org

By coupling an electrochemical cell with a recycle loop through a transmission FTIR cell, researchers can continuously monitor the progress of a reaction. rsc.orgrsc.org This provides valuable kinetic data and mechanistic insights. rsc.orgresearchgate.net This approach has been successfully used to study complex organic reactions, including those involving the formation of fluorinated compounds. rsc.org The ability to monitor catalyst resting states and stability is another key benefit of this technique. researchgate.net

Computational Design of Novel Fluorinated Scaffolds with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By using computational models, researchers can predict the properties of molecules and design new fluorinated scaffolds with specific, tunable reactivity.

These computational studies can provide deep insights into reaction mechanisms. nih.gov For instance, they have been used to investigate the mechanism of organocatalyzed nucleophilic aromatic substitution for the synthesis of fluorinated poly(aryl thioethers). nih.gov This predictive power allows for the rational design of molecules with desired electronic and steric properties, accelerating the discovery of new and improved fluorinated aryl ethers.

Exploration of Novel Applications in Emerging Fields of Materials Science and Catalysis

The unique properties of fluorinated aryl ethers make them attractive candidates for a wide range of applications beyond their traditional use in pharmaceuticals and agrochemicals.

In materials science , these compounds are being explored for the development of advanced polymers and liquid crystals. acs.org Fluorinated poly(aryl thioethers), for example, exhibit excellent physical properties that make them suitable for high-performance materials. nih.gov

In catalysis , fluorinated ligands can be used to modulate the activity and selectivity of metal catalysts. The development of novel palladium-catalyzed cross-coupling reactions has enabled the synthesis of a wide variety of fluorinated alkyl aryl ethers. acs.org Nickel-catalyzed reactions are also showing promise for the synthesis of complex fluorinated ethers, including those with potential applications as immune checkpoint inhibitors. nih.govspringernature.com

Q & A

Basic: What are the standard synthetic routes for 2-(tert-Butoxy)-5-fluorotoluene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or protection strategies. For example:

- tert-Butoxy group introduction : Reacting 5-fluoro-2-methylphenol with tert-butyl bromide in the presence of a base (e.g., sodium tert-butoxide, ) under anhydrous conditions.

- Fluorine retention : Ensuring inert atmospheres to prevent dehalogenation. Solvents like THF or DMF are preferred for their polarity and stability at elevated temperatures.

- Yield optimization : Temperature control (80–100°C) and stoichiometric excess of tert-butyl bromide (1.2–1.5 equivalents) improve efficiency. Monitor reaction progress via TLC or GC-MS to avoid over-alkylation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR : NMR identifies aromatic protons (δ 6.5–7.5 ppm) and tert-butoxy protons (δ 1.3 ppm, singlet). NMR confirms fluorine position (δ -110 to -120 ppm).

- Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 196.1 for CHFO).

- IR spectroscopy : Detects C-O-C stretching (~1100 cm) and aromatic C-F bonds (~1250 cm) (). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

Answer:

Contradictions often arise from competing mechanisms:

- Acidic conditions : The tert-butoxy group may undergo cleavage via SN1 pathways, forming 5-fluoro-2-methylphenol. Monitor using pH-controlled experiments (pH 2–4) and HPLC to track decomposition products.

- Basic conditions : Fluorine displacement via nucleophilic aromatic substitution (e.g., OH attack) is possible. Use deuterated solvents (DO/NaOD) to trace isotope effects.

- Controlled studies : Compare kinetic data (Arrhenius plots) under varying pH and temperatures. Reference analogous compounds like 2-(Tert-butyl)-4-chloro-5-fluorophenol () for mechanistic parallels .

Advanced: What strategies optimize the use of this compound as an intermediate in multi-step syntheses?

Answer:

Key considerations:

- Protecting group stability : The tert-butoxy group resists oxidation/reduction, making it suitable for sequential reactions (e.g., catalytic hydrogenation of other substituents).

- Regioselectivity : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position. Use DFT calculations () to predict reaction sites.

- Functionalization : Couple with Suzuki-Miyaura cross-coupling (boronic acid partners) or Grignard reagents. For example, 3-fluoro-5-(trifluoroethoxymethyl)phenylboronic acid ( ) could enable aryl-aryl bond formation .

Basic: What purification methods are effective for this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) for optimal separation.

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate high-purity crystals.

- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~200–220°C). Validate purity via melting point analysis (expected range 45–50°C) and HPLC ( ) .

Advanced: How does the steric bulk of the tert-butoxy group influence the electronic properties of the fluorinated aromatic ring?

Answer:

- Steric effects : The tert-butyl group increases steric hindrance, reducing accessibility to the ortho positions. This is critical in designing catalysts or ligands.

- Electronic effects : The tert-butoxy group donates electron density via resonance, slightly activating the ring. However, the fluorine’s electron-withdrawing effect creates a polarized system. Use Hammett σ values to quantify substituent effects.

- Computational validation : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and HOMO-LUMO gaps (). Compare with experimental UV-Vis spectra for correlation .

Advanced: What analytical challenges arise when studying this compound’s stability in long-term storage?

Answer:

- Degradation pathways : Hydrolysis of the tert-butoxy group under humid conditions or photooxidation of the aromatic ring.

- Mitigation : Store under inert gas (N) at 2–8°C ( ). Use amber vials to block UV light.

- Stability assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis. Compare with structurally similar compounds like 5-fluoro-2-hydroxybenzoic acid ( ) to identify degradation trends .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:

- Scaffold for drug candidates : The fluorinated aromatic core is common in kinase inhibitors or antimicrobial agents.

- Derivatization : Introduce sulfonamide or carbamate groups at the methyl position for bioactivity screening.

- Case study : Analogues like 2-[(tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid () demonstrate utility in peptide mimetics and protease inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.